molecular formula C12H7F2NO B3025319 (2,4-Difluorophenyl)(pyridin-3-yl)methanone CAS No. 133385-30-5

(2,4-Difluorophenyl)(pyridin-3-yl)methanone

Cat. No. B3025319
CAS RN: 133385-30-5
M. Wt: 219.19 g/mol
InChI Key: NUYXUZIFJAOGBX-UHFFFAOYSA-N
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Description

The compound (2,4-Difluorophenyl)(pyridin-3-yl)methanone is a chemical entity that has been studied in various contexts due to its potential biological activity and its role as an intermediate in the synthesis of more complex molecules. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for their properties and potential applications.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including amidation, Friedel-Crafts acylation, and hydration processes. For instance, the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride was achieved using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials, resulting in a reasonable overall yield of 62.4% . This suggests that similar synthetic routes could be applicable for the synthesis of this compound, with potential modifications to accommodate the pyridinyl group.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and single-crystal X-ray diffraction studies. For example, the structure of a related compound with a piperidine ring was confirmed to adopt a chair conformation, with a distorted tetrahedral geometry around the sulfur atom . Such detailed structural analysis is crucial for understanding the conformation and reactivity of the molecule.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their interactions and the types of reactions they undergo. The substitution reaction of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with 2,5-Dichloro-benzenesulfonylchloride led to the synthesis of a new compound, indicating the reactivity of the difluorophenyl moiety towards electrophilic substitution . This reactivity could be relevant when considering the chemical reactions of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of difluorophenyl groups can impact the molecule's electronic properties, as evidenced by the HOMO-LUMO energy gap and other electronic parameters evaluated through density functional theory calculations . Additionally, thermal properties have been studied using thermogravimetric analysis, revealing stability over a certain temperature range . These properties are essential for understanding the behavior of the compound under various conditions and for its potential applications in different fields.

Scientific Research Applications

Antimicrobial Activity

A significant application of (2,4-Difluorophenyl)(pyridin-3-yl)methanone derivatives is in the field of antimicrobial research. For instance, Mallesha and Mohana (2014) synthesized a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which exhibited notable antimicrobial activity against various pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014). Similarly, studies by Kumar et al. (2012) on (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones revealed good antimicrobial activity (Kumar et al., 2012).

Synthesis and Structural Analysis

Research has also focused on the synthesis and structural analysis of this compound derivatives. Rui Zheng (2010) documented the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride using a process that provided a reasonable overall yield (Zheng Rui, 2010). In another study, Lakshminarayana et al. (2009) synthesized and characterized a related compound, confirming its structure through X-ray diffraction studies (Lakshminarayana et al., 2009).

Molecular Docking and Antimicrobial Activity

Further research involves molecular docking studies and evaluation of antimicrobial activities. For example, Sivakumar et al. (2021) conducted an extensive study on a related molecule, evaluating its molecular docking and antimicrobial activity (Sivakumar et al., 2021). Moreover, Narasimhan et al. (2011) synthesized a series of compounds for antimicrobial and antimycobacterial evaluations, providing insights into their potential pharmaceutical applications (Narasimhan et al., 2011).

Crystal Structure and Molecular Analysis

Investigations into the crystal structure and molecular analysis of this compound derivatives have also been a focus. Karthik et al. (2021) synthesized and characterized a related compound, providing detailed insights into its structure and molecular properties (Karthik et al., 2021).

Anticancer and Antimicrobial Applications

The compound and its derivatives have also been explored for their potential in anticancer and antimicrobial applications. Katariya et al. (2021) synthesized novel compounds with pyridyl-pyrazoline structures, which were evaluated for their anticancer and antimicrobial activities (Katariya et al., 2021).

properties

IUPAC Name

(2,4-difluorophenyl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO/c13-9-3-4-10(11(14)6-9)12(16)8-2-1-5-15-7-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYXUZIFJAOGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60568611
Record name (2,4-Difluorophenyl)(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

133385-30-5
Record name (2,4-Difluorophenyl)(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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